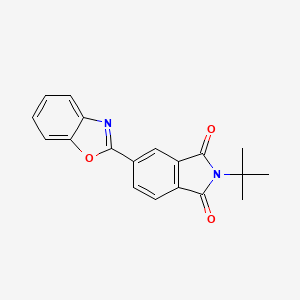
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a compound that has been extensively studied for its potential therapeutic applications. BIQ is a heterocyclic compound that contains both benzoxazole and isoindole moieties, and its unique chemical structure has led to its investigation in various scientific fields.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage and the inhibition of cell proliferation. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to modulate the expression of various genes involved in cancer progression, such as p53 and Bcl-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. The development of new synthetic routes and modifications to the 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione structure may also lead to the discovery of more potent and selective compounds. Additionally, the elucidation of the mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione may provide insight into the underlying molecular pathways involved in cancer progression.
Synthesis Methods
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the condensation of 2-tert-butylaniline with o-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine, which is subsequently cyclized to form the desired 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione compound. The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, and various modifications to the synthetic route have been reported.
Scientific Research Applications
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation.
properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-tert-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-17(22)12-9-8-11(10-13(12)18(21)23)16-20-14-6-4-5-7-15(14)24-16/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXTTFOCOBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)

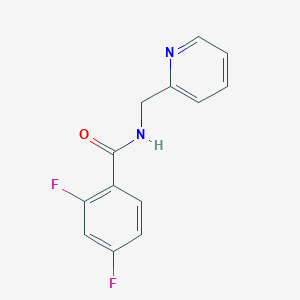
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

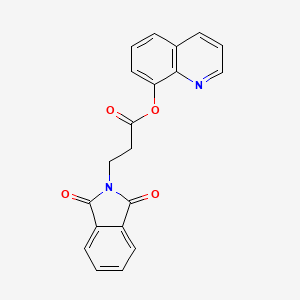
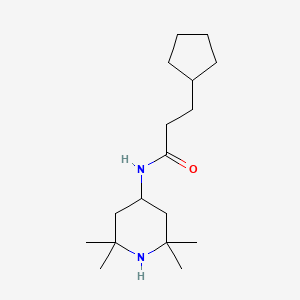
![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)
![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
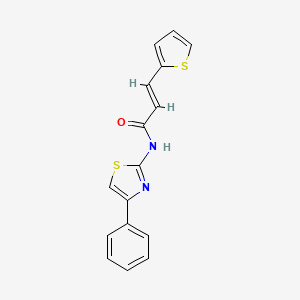
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)